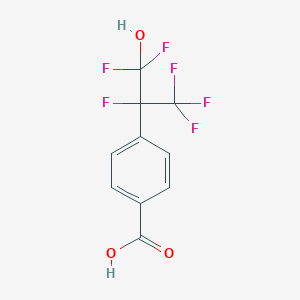
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a hydroxy group makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(1,1,1,2,3,3-Hexafluoro-3-oxopropan-2-yl)benzoic acid.
Reduction: Formation of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but lacking the benzoic acid moiety.
4-Hydroxybenzoic acid: A simpler analog without the fluorinated hydroxypropan-2-yl group.
Uniqueness
4-(1,1,1,2,3,3-Hexafluoro-3-hydroxypropan-2-yl)benzoic acid is unique due to the combination of its fluorinated hydroxypropan-2-yl group and benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C10H6F6O3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
4-(1,1,1,2,3,3-hexafluoro-3-hydroxypropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c11-8(9(12,13)14,10(15,16)19)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18) |
Clave InChI |
ARQDLAXDDCTQIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(C(O)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


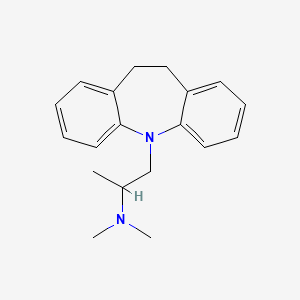

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
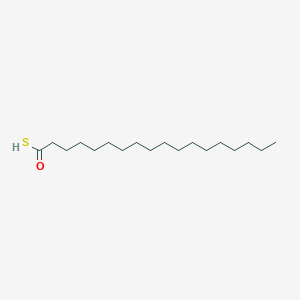
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)

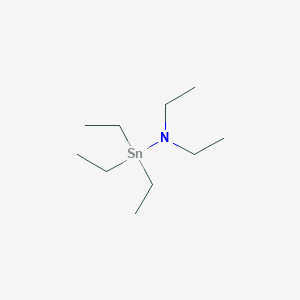
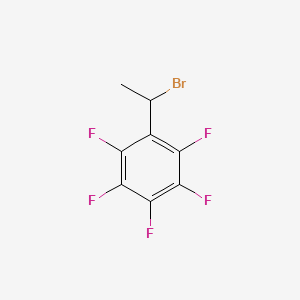
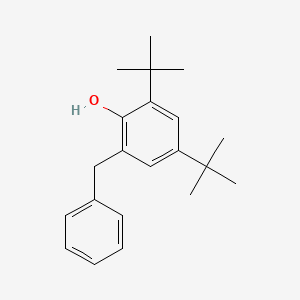
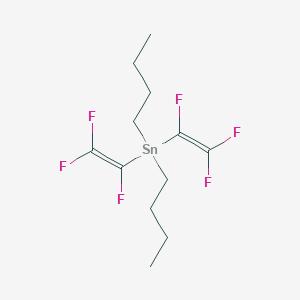
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

